molecular formula C6H10N4S B1331693 2-(Ethylthio)pyrimidine-4,6-diamine CAS No. 23994-93-6

2-(Ethylthio)pyrimidine-4,6-diamine

Cat. No. B1331693
CAS RN: 23994-93-6
M. Wt: 170.24 g/mol
InChI Key: UBGJVBQNURZQEV-UHFFFAOYSA-N
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Description

2-(Ethylthio)pyrimidine-4,6-diamine (ETPD) is a compound that has been synthesized and characterized both experimentally and theoretically. The molecule has been studied for its molecular structure using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic space group P212121. Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the ground state geometry, vibrational spectra, NMR spectra, and frontier molecular orbitals. Additionally, the molecular electrostatic potential (MEP) map and global reactivity descriptors have been obtained, providing a comprehensive understanding of the molecule's electronic properties .

Synthesis Analysis

The synthesis of ETPD involves a re-synthesis process where single crystals are obtained by slow evaporation of an ethanol solution. This method appears to be efficient for obtaining the compound in a crystalline form suitable for detailed characterization . While ETPD itself is not directly synthesized in the other papers provided, similar compounds with thioether groups attached to a pyrimidine ring are synthesized through various methods, such as cyclocondensation reactions under mild, basic, aqueous conditions . These methods could potentially be adapted for the synthesis of ETPD.

Molecular Structure Analysis

The molecular structure of ETPD has been thoroughly analyzed using X-ray diffraction, which shows its crystallization in an orthorhombic space group. The DFT calculations complement the experimental data, providing a detailed picture of the molecule's geometry and electronic structure. The comparison between DFT results and X-ray analysis confirms that DFT is a reliable method for reproducing the structure of ETPD .

Chemical Reactions Analysis

Although the specific chemical reactions of ETPD are not detailed in the provided papers, the synthesis and reactivity of similar pyrimidine derivatives are discussed. For instance, the synthesis of dihydrofolate reductase inhibitors involves nucleophilic displacement reactions with arylthiols . The protective group strategies for thymidine analogs using 2-(phenylthio)ethyl groups also involve reactions relevant to the chemistry of thioether-containing pyrimidines . These studies suggest that ETPD could potentially participate in similar types of chemical reactions due to the presence of reactive amino and thioether groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ETPD are inferred from its molecular structure and DFT studies. The MEP map and reactivity descriptors obtained from DFT calculations provide insight into the compound's reactivity, such as sites of nucleophilic and electrophilic attack. The vibrational and NMR spectra obtained from DFT studies can be used to predict the compound's behavior in different spectroscopic techniques . The synthesis of related compounds, such as polyimides derived from pyridine-containing diamine monomers, indicates that pyrimidine derivatives can exhibit exceptional thermal and thermooxidative stability, which might also be expected for ETPD .

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures for “2-(Ethylthio)pyrimidine-4,6-diamine” are not mentioned in the source.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of New Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application : 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
  • Results or Outcomes : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

Antiviral Applications

  • Scientific Field : Pharmacology
  • Summary of Application : The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
  • Methods of Application : The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
  • Results or Outcomes : The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents .

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : A novel simple, efficient and solvent-free method for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .
  • Methods of Application : This method is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .
  • Results or Outcomes : The appropriate condensed pyrimidine derivatives were obtained .

Antiviral Compounds

  • Scientific Field : Pharmacology
  • Summary of Application : The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
  • Methods of Application : The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
  • Results or Outcomes : The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents .

Formation of Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : A similar approach for pyrimidine derivative formation was used .
  • Methods of Application : Authors used 2-isothiocyanatoacetate as electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles .
  • Results or Outcomes : In all cases the appropriate condensed pyrimidine derivatives were obtained .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGJVBQNURZQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357705
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)pyrimidine-4,6-diamine

CAS RN

23994-93-6
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Aktan, B Babür, N Seferoğlu, B Çatıkkaş… - Journal of Molecular …, 2017 - Elsevier
In this study, the compound 2-(ethylthio)pyrimidine-4,6-diamine (ETPD) was re-synthesized and its single crystals were obtained by slow evaporation of ethanol solution. The …
Number of citations: 6 www.sciencedirect.com
S Mohebbi, JM Falcón-Pérez, E González… - Chemical and …, 2012 - jstage.jst.go.jp
A series of 2-substituted-4, 6-diaminipyrimidine derivatives were synthesized and evaluated for their dihydrofolate reductase (DHFR) inhibitory activity. Saturation transfer difference (…
Number of citations: 15 www.jstage.jst.go.jp
SS Pathade - 2021 - lib.unipune.ac.in
The inclusion of nitrogen, sulphur, oxygen, or an atom of a related element into an organic ring structure in place of a carbon atom gives rise to a heterocyclic compound. As the …
Number of citations: 2 lib.unipune.ac.in
AA Ghoneim, WA Zordok - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
We describe the synthesis of new series of thiazolo[4,5-d]thiopyrimidine derivatives 8 and 9 by reaction of 2-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one 6 and 7 with …
Number of citations: 2 www.tandfonline.com
MMK Amer, MH Abdellattif, SM Mouneir, WA Zordok… - Bioorganic …, 2021 - Elsevier
Pyranopyrazole and its derivatives are classified to be a pharmacologically significant active scaffold for almost all modes of biological activities. In this work, An efficient, green, and …
Number of citations: 19 www.sciencedirect.com
M Guzel, E Celik, SO Kart, PT Tasli, E Karatas… - Reactive and Functional …, 2022 - Elsevier
Examining the structural, spectroscopic, and electronic properties of molecules using both theoretical and experimental methods allow to reveal their structure-property relationship. In …
Number of citations: 7 www.sciencedirect.com
MD Prabhu, J Tonannavar, J Tonannavar - Journal of Molecular Structure, 2021 - Elsevier
A DFT tetramer model constructed of multi-H-bonds at B3LYP/6-311G(d,p) level has been proposed for L-(+)-2-Chlorophenylglycine. Motivation in part for the tetramer model comes …
Number of citations: 3 www.sciencedirect.com

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